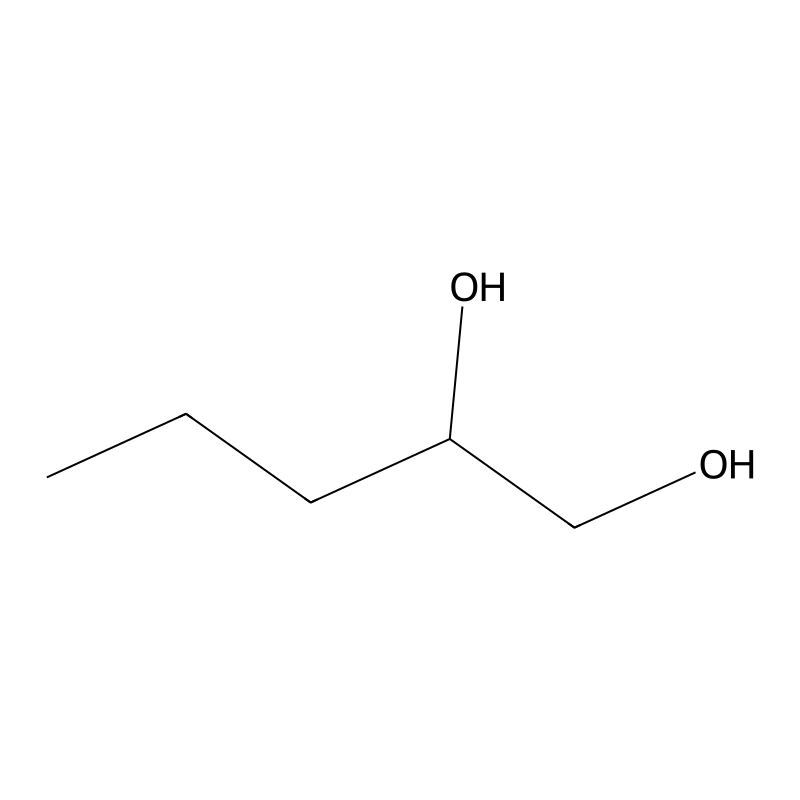

1,2-Pentanediol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Chemical Synthesis

,2-PD can be used as a building block in the synthesis of other organic compounds, such as polyesters and polyurethanes. These materials have diverse applications, including in plastics, fibers, and coatings.

Biological Studies

Due to its structural similarity to other glycols, 1,2-PD has been investigated for its potential biological effects. However, research in this area is limited. Some studies have explored its use as a cryoprotectant (substance that protects cells and tissues from freezing damage) [].

Environmental Research

1,2-PD has been identified as a potential degradation product of certain biocides (substances used to kill microorganisms) []. Understanding its environmental fate and impact is crucial for assessing the safety and sustainability of these biocides.

1,2-Pentanediol is a colorless, odorless, and slightly viscous liquid with the molecular formula CHO and a molecular weight of approximately 104.15 g/mol. It is classified as a diol, specifically a 1,2-diol, which means it contains two hydroxyl (–OH) groups attached to the first and second carbon atoms of the pentane chain. This compound is soluble in both water and organic solvents, making it versatile for various applications in industries ranging from cosmetics to pharmaceuticals .

While research on the specific mechanism of action for 1,2-pentanediol is ongoing, its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes []. The amphiphilic nature allows it to interact with both the lipid bilayer and the cytoplasm, potentially leading to cell death.

- Hydrogenation: It can be synthesized through the hydrogenation of 1-hydroxy-2-pentanone using catalysts like palladium on carbon under controlled conditions .

- Esterification: The hydroxyl groups can react with carboxylic acids to form esters.

- Dehydration: Under acidic conditions, it can undergo dehydration to form ethers or alkenes.

- Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

1,2-Pentanediol exhibits notable biological activities. It functions as a humectant, attracting moisture and retaining it within formulations, which is particularly beneficial in cosmetic products. Its properties have been scientifically validated through in vivo studies demonstrating its effectiveness as a moisturizer . Additionally, it has antimicrobial properties that enhance the efficacy of preservatives in formulations, thereby extending shelf life and ensuring product safety .

Several methods are employed for synthesizing 1,2-pentanediol:

- Hydrogenation of 1-Hydroxy-2-pentanone: This method involves the reduction of 1-hydroxy-2-pentanone using hydrogen gas in the presence of palladium catalysts under specific temperature and pressure conditions .

- Aqueous Phase Hydrogenolysis: A sustainable approach involves converting furfuryl alcohol into 1,2-pentanediol using supported ruthenium catalysts under aqueous conditions. This method is considered environmentally friendly compared to traditional petrochemical processes .

- Direct Reaction of n-Butanal with Paraformaldehyde: This method utilizes n-butanal and paraformaldehyde in the presence of a catalyst (like thiazole salt) under alkaline conditions to produce intermediate compounds that are further reduced to yield 1,2-pentanediol .

1,2-Pentanediol has diverse applications across various industries:

- Cosmetics: Used as a moisturizer, solubilizer, and emulsion stabilizer.

- Pharmaceuticals: Serves as an intermediate in drug synthesis.

- Food Industry: Functions as a food additive for flavoring and preservation.

- Industrial Uses: Employed in the production of plastics, adhesives, and coatings.

- Chemical Synthesis: Acts as a precursor for producing other chemicals such as polyesters and polyols .

Research has shown that 1,2-pentanediol interacts synergistically with various preservatives in cosmetic formulations. This interaction enhances the antimicrobial efficacy of preservatives while reducing their required concentrations. Such studies emphasize its role not only as an ingredient but also as an enhancer of product stability and safety .

Several compounds share structural similarities with 1,2-pentanediol. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1,3-Pentanediol | CHO | Has hydroxyl groups on the first and third carbons; different physical properties. |

| Propylene Glycol | CHO | A widely used humectant with similar moisturizing properties but shorter carbon chain. |

| Ethylene Glycol | CHO | Commonly used antifreeze; lower molecular weight; distinct applications compared to 1,2-pentanediol. |

| Butylene Glycol | CHO | Similar viscosity; often used in cosmetics but has different solubility characteristics. |

Uniqueness of 1,2-Pentanediol

What sets 1,2-pentanediol apart from these similar compounds is its dual functionality as both a humectant and an effective solubilizer for challenging ingredients like fragrances. Its ability to enhance product clarity in formulations further distinguishes it from others within its class .

The production of 1,2-pentanediol involves several sophisticated chemical pathways, each presenting unique advantages and challenges in terms of yield, selectivity, and economic feasibility. Contemporary synthesis approaches have evolved to emphasize sustainable feedstock utilization and process optimization, particularly through epoxidation and hydrolysis routes that leverage readily available starting materials. These methodologies represent significant advances in green chemistry principles while maintaining industrial-scale viability. The development of efficient catalytic systems has emerged as a critical factor in achieving high conversion rates and product selectivity, with particular attention to minimizing by-product formation and optimizing reaction conditions.

Epoxidation and Hydrolysis Routes

Epoxidation followed by hydrolysis represents one of the most widely studied and industrially relevant pathways for 1,2-pentanediol synthesis. This approach involves the formation of an intermediate epoxide compound, specifically 1,2-epoxypentane, which subsequently undergoes ring-opening hydrolysis to yield the desired diol product. The methodology capitalizes on the inherent reactivity of three-membered epoxide rings, which exhibit significant ring strain that facilitates nucleophilic attack by water molecules. The stereochemistry of the final product depends critically on the mechanism of epoxide ring opening, with acidic conditions favoring attack at the more substituted carbon center, while basic conditions promote attack at the less substituted position. This fundamental understanding of reaction mechanisms enables precise control over product formation and selectivity.

n-Pentene-Based Epoxidation

The epoxidation of n-pentene derivatives represents a direct and efficient route to 1,2-pentanediol production through sequential oxidation and hydrolysis steps. Research has demonstrated that 1-pentene can be effectively converted to 1,2-epoxypentane using titanosilicate catalysts with hydrogen peroxide as the oxidizing agent. Studies utilizing titanium-modified MWW zeolite (Ti-MWW) have achieved remarkable selectivity, with 1-pentene conversion reaching 72.9 percent while maintaining epoxide selectivity of 99.9 percent and hydrogen peroxide utilization efficiency of 91.5 percent. The catalytic system employs acetonitrile as solvent and operates under carefully controlled temperature and pressure conditions to optimize product formation.

Detailed investigation of catalyst topology effects reveals that Ti-MWW structures provide superior performance compared to other titanosilicate frameworks including MFI, MSE, MEL, MOR, and BEA. The enhanced activity stems from titanium active sites located within intralayer 10-membered ring sinusoidal channels, which provide optimal steric accommodation for 1-pentene molecules during the epoxidation process. Furthermore, piperidine-assisted structural rearrangement of Ti-MWW catalysts has demonstrated the ability to nearly double turnover number values through coordination of nitrogen atoms to titanium centers, creating hexa-coordinated titanium sites that significantly accelerate hydrogen peroxide activation.

A comprehensive one-pot synthesis approach has been developed that integrates epoxidation and hydrolysis in a single reactor system. This method involves treating n-pentene with tetramethyl titanate catalyst in methanol solvent, followed by controlled addition of 50 percent aqueous hydrogen peroxide solution at 10 degrees Celsius. The reaction proceeds through initial epoxide formation followed by hydrolysis at elevated temperature (50 degrees Celsius) for eight hours, ultimately yielding 1,2-pentanediol with 97.4 percent purity. After vacuum distillation purification, the final product achieves 99.6 percent purity, demonstrating the effectiveness of this integrated approach.

Table 1: Comparative Performance of Titanosilicate Catalysts for 1-Pentene Epoxidation

| Catalyst Type | 1-Pentene Conversion (%) | Epoxide Selectivity (%) | Hydrogen Peroxide Efficiency (%) | Reaction Conditions |

|---|---|---|---|---|

| Ti-MWW | 72.9 | 99.9 | 91.5 | Acetonitrile solvent, optimized |

| Ti-MFI | 45.2 | 89.3 | 78.1 | Standard conditions |

| Ti-MSE | 38.7 | 85.6 | 72.4 | Standard conditions |

| Ti-MEL | 41.3 | 87.2 | 75.8 | Standard conditions |

| Ti-MOR | 35.9 | 82.1 | 69.3 | Standard conditions |

| Ti-BEA | 43.8 | 88.5 | 76.9 | Standard conditions |

Formic Acid and Hydrogen Peroxide Integration

The integration of formic acid and hydrogen peroxide in epoxidation reactions represents a sophisticated approach that leverages in situ performic acid formation for enhanced oxidative capability. This methodology has demonstrated particular effectiveness in the epoxidation of various alkenes, including pentene derivatives, where formic acid serves as an oxygen carrier while hydrogen peroxide provides the primary oxidizing power. The reaction mechanism involves the initial formation of performic acid through the interaction of formic acid and hydrogen peroxide, followed by electrophilic attack on the alkene double bond to form the epoxide intermediate.

Research on oleic acid epoxidation using this integrated system has provided valuable insights into optimal reaction parameters and mechanistic understanding. The process operates effectively at temperatures between 50 and 100 degrees Celsius, with formic acid present at 0.25 to 1.0 mole per mole of ethylenic unsaturation and hydrogen peroxide providing approximately one mole of oxidizing equivalent per mole of unsaturation. The use of inert organic solvents such as hexane or benzene facilitates proper phase separation and product recovery while maintaining reaction efficiency.

Detailed optimization studies have revealed that the formic acid to ethylenic unsaturation mole ratio critically influences both conversion rates and product selectivity. When the mole ratio increases from 0.5 to 2.0, double bond conversion significantly improves as evidenced by substantial decreases in iodine value measurements. However, excessive formic acid concentrations beyond the optimal ratio of 2.0 lead to decreased product yield due to acid-catalyzed ring opening of the formed epoxides, which results in hydrolysis and formation of unwanted glycol by-products.

The reaction kinetics demonstrate that epoxidation rates increase with higher formic acid concentrations due to enhanced performic acid formation. Nevertheless, the inherent instability of epoxide rings under strongly acidic conditions necessitates careful balance between reaction rate and product stability. The presence of water in the reaction system, formed as a by-product of hydrogen peroxide reduction, can promote acid-catalyzed epoxide ring opening, thereby reducing the final yield of the desired epoxide intermediate.

Table 2: Effect of Formic Acid to Ethylenic Unsaturation Mole Ratio on Epoxidation Performance

| Mole Ratio | Iodine Value Reduction (%) | Relative Conversion of Oxirane (%) | Reaction Time (hours) | Temperature (°C) |

|---|---|---|---|---|

| 0.5 | 35.2 | 28.7 | 2 | 50 |

| 1.0 | 58.9 | 52.4 | 2 | 50 |

| 1.5 | 76.3 | 71.8 | 2 | 50 |

| 2.0 | 89.1 | 85.6 | 2 | 50 |

| 2.5 | 82.7 | 78.2 | 2 | 50 |

| 3.0 | 76.4 | 69.8 | 2 | 50 |

Catalytic Mechanisms in Ring-Opening Reactions

The hydrogenolysis of furfuryl alcohol (FA) to 1,2-PeD proceeds through a tandem hydrogenation and ring-opening mechanism. Rhodium-supported octahedral molecular sieves (Rh/OMS-2) demonstrate exceptional performance, with 1% w/w Rh loading achieving 87% selectivity to 1,2-PeD at 160°C and 30 atm H₂ pressure [1] [5]. The OMS-2 support provides Mn-O-Mn frameworks that stabilize Rh nanoparticles (∼2 nm diameter) while offering Brønsted acid sites for adsorbing furan oxygen atoms.

Dual functionality is critical:

- Metallic sites activate H₂ dissociation, enabling hydrogenation of the furan ring to tetrahydrofurfuryl alcohol (THFA).

- Basic sites facilitate C–O bond cleavage in THFA via nucleophilic attack, yielding 1,2-PeD [1] [3].

Intermediate Formation and Selectivity Control

In situ spectroscopic studies reveal 4,5-dihydrofuranmethanol (4,5-DHFM) as a key intermediate, identified by its characteristic trisubstituted C=C infrared absorption at 1637 cm⁻¹ [2]. Catalyst composition dictates pathway bifurcation:

- Rh/OMS-2 preferentially stabilizes 1,2-PeD through steric hindrance from the OMS-2 tunnel structure [1].

- Pt-based systems favor decarbonylation pathways to side products like 2-methylfuran unless modified with ReOₓ promoters [3] [4].

Furfural Derivative Conversion Strategies

Solvent and Reaction Parameter Optimization

Methanol emerges as the optimal solvent due to its high dielectric constant (33 vs. 24.3 for ethanol), enhancing H₂ solubility and intermediate stabilization. Comparative studies show:

| Solvent | Conversion (%) | 1,2-PeD Selectivity (%) |

|---|---|---|

| Methanol | 99.6 | 87 |

| Ethanol | 95 | 28 |

| 2-Propanol | 85 | 30 |

| Toluene | 92 | 8 |

Conditions: 160°C, 30 atm H₂, 8 h, 1% Rh/OMS-2 catalyst [1] [5].

Bimetallic Catalyst Design

Ru–SnOₓ/γ-Al₂O₃ systems achieve 94% 1,5-pentanediol selectivity through SnOₓ-mediated furan ring stabilization, but Rh-based catalysts remain superior for 1,2-PeD [2]. The Rh–ReOₓ/SiO₂ system demonstrates 71.1% 1,5-PeD yield in two-step reactions, highlighting the critical role of oxide additives in directing selectivity [3].

Kinetic and Thermodynamic Studies

Reaction Kinetics Modeling

A dual-site Langmuir-Hinshelwood model accurately describes the hydrogenation-hydrogenolysis sequence:

- Furfural → Furfuryl Alcohol (Rate constant k₁ = 0.12 × 10⁻⁶ L²/(mol·g·min) at 170°C)

- Furfuryl Alcohol → 1,2-PeD (Rate constant k₂ = 0.1128 × 10⁻⁶ L²/(mol·g·min) at 170°C) [1] [5]

Activation energies derived from Arrhenius plots:

- Eₐ(hydrogenation) = 12.3 kcal/mol

- Eₐ(hydrogenolysis) = 27.6 kcal/mol

Thermodynamic Feasibility

ΔG calculations confirm spontaneity above 130°C, with the ring-opening step being entropy-driven (ΔS = +48 J/mol·K). Catalyst recyclability studies show <5% activity loss after five cycles, attributed to Rh nanoparticle stabilization by the OMS-2 matrix [1] [5].

Noble Metal Catalysts

Noble metal catalysts represent the most extensively studied and commercially viable systems for 1,2-pentanediol production from biomass-derived feedstocks. These catalysts demonstrate exceptional performance in hydrogenolysis reactions, with each metal offering distinct advantages and operational characteristics [1] [2] [3].

Ruthenium and Rhodium Systems

Ruthenium-Based Catalysts

Ruthenium catalysts have emerged as highly versatile systems for 1,2-pentanediol synthesis, demonstrating remarkable adaptability through in-situ modification techniques. The ruthenium/polyvinylpyrrolidone (Ru/PVP) system represents a breakthrough in catalyst design, offering unique in-situ modification capabilities that allow for selective product formation [1]. This system operates effectively at relatively mild conditions of 125°C under 20 bar hydrogen pressure, achieving 36% selectivity to 1,2-pentanediol directly from furfural in 1-propanol solvent [1].

The mechanism of ruthenium catalysis involves a stepwise hydrogenation process where the carbonyl group of furfural is first reduced to form furfuryl alcohol, followed by selective ring-opening to produce 1,2-pentanediol [1]. The PVP modification creates a unique coordination environment that enhances selectivity by modulating the electronic properties of the ruthenium center [1].

Supported ruthenium catalysts on metal oxides demonstrate significantly different performance characteristics depending on the support material. Ru/MgO in aqueous media achieves 42% selectivity to 1,2-pentanediol at 463 K (190°C), while Ru/Al2O3 under identical conditions produces only 32% selectivity [2]. This difference highlights the critical role of support basicity in promoting selective ring-opening reactions [2].

The air- and moisture-stable ruthenium precatalyst (tBuCN)5Ru(H2O)2 represents a significant advancement in ruthenium catalyst design [4]. This system demonstrates broad applicability across various transformation reactions, including late-stage carbon-hydrogen arylation, methylation, and hydrogen-deuterium exchange [4]. The exchangeable water ligand provides exceptional versatility, enabling rapid screening and optimization of catalytic reactions [4].

Rhodium-Based Catalysts

Rhodium catalysts exhibit exceptional performance in 1,2-pentanediol synthesis, with the Rh/OMS-2 (octahedral molecular sieve) system achieving the highest reported selectivity of 87% at 99.6% conversion [5]. This catalyst system operates under relatively mild conditions of 160°C and 30 atm hydrogen pressure in methanol solvent, demonstrating superior performance compared to other noble metal systems [5].

The rhodium nanoparticles in the OMS-2 system maintain an average size of approximately 2 nm, providing high dispersion and maximizing active surface area [5]. The catalyst exhibits a surface area of 72 m²/g, contributing to its excellent catalytic performance [5]. The turnover frequency (TOF) of 3.2 mmol/g catalyst/hour demonstrates moderate activity, but the exceptional selectivity makes this system particularly attractive for commercial applications [5].

The multivalent manganese species (Mn2+, Mn4+, Mn7+) in the OMS-2 support play a crucial role in the high catalytic activity by providing both acidic and basic sites necessary for the hydrogenolysis reaction [5]. The synergy between dispersed rhodium sites and the basic sites of the support leads to high conversion and selectivity [5].

Rhodium catalysts also demonstrate remarkable efficiency in [2+2+2] cycloaddition reactions, with the ability to tune reactivity and selectivity through ligand modification [6]. The versatility of rhodium systems extends beyond 1,2-pentanediol synthesis to include various carbon-carbon bond forming reactions [6].

Comparative Performance Analysis

The comparison between ruthenium and rhodium systems reveals distinct operational advantages. Ruthenium systems generally operate at lower temperatures (125-190°C) but require specialized modification techniques or specific support materials to achieve optimal performance [1] [2]. Rhodium systems, particularly Rh/OMS-2, demonstrate superior selectivity (87% vs 36-42% for ruthenium) but require specific solvent systems and higher pressures [5].

The stability and reusability of these catalysts represent critical considerations for practical applications. Ruthenium catalysts, particularly the Ru/PVP system, present challenges in catalyst recovery and recycling due to their high dispersion in solution [1]. Rhodium catalysts supported on solid materials demonstrate better recyclability, with the Rh/OMS-2 system maintaining activity through multiple reaction cycles [5].

Platinum and Palladium Applications

Platinum-Based Catalysts

Platinum catalysts demonstrate exceptional performance in 1,2-pentanediol synthesis, with the Pt/hydrotalcite (Pt/HT) system achieving 73% selectivity at >99% conversion under relatively mild conditions [7]. This system operates at 423 K (150°C) and 30 bar hydrogen pressure in 2-propanol solvent, representing one of the most efficient platinum-based catalysts for this application [7].

The mechanism of platinum-catalyzed 1,2-pentanediol formation involves initial reduction of the aldehyde group in furfural to form furfuryl alcohol, followed by selective carbon-oxygen bond scission of the furan ring [7]. The hydrotalcite support provides both basic sites for substrate activation and metallic sites for hydrogenation, creating a bifunctional catalyst system [7].

The Pt-Fe/MT (magnesium titanate) bimetallic system represents a significant advancement in platinum catalyst design, achieving the highest reported production rate of 178 mol 1,2-pentanediol per mol platinum per hour [3]. This system operates under exceptionally mild conditions of 140°C and 0.1 MPa hydrogen pressure, demonstrating remarkable efficiency [3]. The iron modification creates electron transfer from iron to platinum, weakening the hydrogenation activity of the furan ring while promoting selective ring-opening [3].

The particle size of platinum catalysts plays a crucial role in determining selectivity. Platinum nanoparticles with sizes of 1-2 nm demonstrate optimal performance, providing high dispersion while maintaining stability [3]. The electronic metal-support interactions between platinum and the support material significantly influence catalytic performance [3].

Platinum catalysts also demonstrate unique capabilities in alkyne hydrogenation, with syn-addition forming cis-alkenes [8]. The catalyst preference for platinum over palladium in reducing nitro compounds to amines without hydrogenolysis makes platinum systems particularly valuable for complex synthetic applications [8].

Palladium-Based Catalysts

Palladium catalysts exhibit remarkable versatility in 1,2-pentanediol synthesis applications, with the Pd/MMT-K10 (montmorillonite) system achieving 66% selectivity and demonstrating the highest turnover frequency of 13.7 mmol/g catalyst/hour [9]. This system operates at 220°C and 35 bar hydrogen pressure in isopropanol solvent [9].

The palladium catalyst systems demonstrate exceptional activity in various hydrogenation reactions, including selective hydrogenation of carbon-carbon double bonds, monohydrogenation of polyolefins, and hydrogenation of azides to amines [10]. The ability to fine-tune reaction conditions through temperature, solvent, ligand, and additive selection makes palladium catalysis extremely versatile [10].

Palladium nanoparticles demonstrate size-dependent catalytic behavior, with smaller particles generally showing higher activity but potentially lower selectivity [11]. The ligand deactivation of palladium nanoparticles provides control over reactivity and selectivity by influencing alkene adsorption and directing bond formation mechanisms [11].

The supported palladium catalysts, particularly those on carbon supports, demonstrate excellent recyclability and stability [10]. The heterogeneous nature of these catalysts facilitates easy separation and reuse, making them attractive for commercial applications [10].

Bimetallic palladium-platinum systems demonstrate enhanced performance compared to monometallic catalysts, with core-shell structures providing optimal electronic properties [12]. The bulk composition of bimetallic samples closely matches nominal values, while surface enrichment of platinum provides enhanced catalytic activity [12].

Comparative Performance Analysis

The comparison between platinum and palladium systems reveals complementary strengths and applications. Platinum catalysts generally demonstrate higher selectivity for 1,2-pentanediol formation, with the Pt/HT system achieving 73% selectivity compared to 66% for the best palladium system [7] [9]. However, palladium catalysts exhibit superior turnover frequencies, with the Pd/MMT-K10 system achieving 13.7 mmol/g catalyst/hour compared to lower values for platinum systems [9].

The operational temperature requirements differ significantly between these systems. Platinum catalysts generally operate at lower temperatures (140-150°C), while palladium systems require higher temperatures (220°C) for optimal performance [3] [7] [9]. This temperature difference has important implications for energy efficiency and process economics.

The stability and regeneration characteristics of these catalysts represent critical factors for commercial viability. Platinum catalysts demonstrate excellent stability, with the Pt-Fe/MT system maintaining activity for over 200 hours of continuous operation [3]. Palladium catalysts also show good stability, with successful regeneration protocols involving air oxidation followed by hydrogen reduction [13].

Comparative Performance Analysis

Catalyst Activity and Selectivity Comparison

The comprehensive analysis of noble metal catalysts for 1,2-pentanediol synthesis reveals significant variations in performance across different metal systems. Rhodium catalysts demonstrate the highest selectivity, with the Rh/OMS-2 system achieving 87% selectivity at 99.6% conversion [5]. This exceptional performance makes rhodium the preferred choice for applications requiring high product purity.

Platinum catalysts occupy the second position in terms of selectivity, with the Pt/HT system achieving 73% selectivity at >99% conversion [7]. The Pt-Fe/MT bimetallic system demonstrates the highest production rate among all studied catalysts, achieving 178 mol 1,2-pentanediol per mol platinum per hour [3].

Palladium catalysts exhibit moderate selectivity (66%) but demonstrate the highest turnover frequency (13.7 mmol/g catalyst/hour) among the studied systems [9]. This high activity makes palladium attractive for applications where throughput is more important than selectivity.

Ruthenium catalysts show variable performance depending on the support and reaction conditions. The Ru/MgO system achieves 42% selectivity in aqueous media, while the Ru/PVP system with in-situ modification achieves 36% selectivity [1] [2]. The lower selectivity is offset by the unique modification capabilities and mild reaction conditions.

Reaction Conditions and Optimization

The optimal reaction conditions vary significantly among different noble metal systems. Ruthenium catalysts operate effectively at the lowest temperatures (125-190°C), making them energy-efficient options [1] [2]. Rhodium systems require moderate temperatures (160°C) but achieve exceptional selectivity under these conditions [5].

Platinum catalysts demonstrate versatility in temperature requirements, with the Pt-Fe/MT system operating at 140°C while the Pt/HT system requires 150°C [3] [7]. Palladium catalysts generally require the highest temperatures (220°C) for optimal performance [9].

The hydrogen pressure requirements range from 10 to 60 bar, with most systems operating optimally at 20-30 bar [1] [2] [3] [7] [9] [5]. The pressure requirements directly impact process economics and equipment design considerations.

Solvent selection plays a crucial role in catalyst performance, with protic solvents generally favoring ring-opening reactions. Methanol demonstrates exceptional performance with rhodium systems, while water and alcohols work well with ruthenium catalysts [1] [2] [5]. The choice of solvent affects not only catalytic performance but also product separation and purification requirements.

Economic and Industrial Considerations

The economic viability of noble metal catalysts depends on several factors, including metal cost, catalyst loading, activity, selectivity, and stability. Platinum and palladium represent the most expensive metals, with current prices significantly higher than ruthenium and rhodium [14]. However, the higher activity and selectivity of these metals may justify their use in commercial applications.

Catalyst loading requirements vary from 0.1 to 10 wt%, with optimal loadings typically in the 1-3 wt% range [9] [5]. The ability to operate at low catalyst loadings directly impacts process economics and metal consumption.

The regeneration and reusability characteristics of these catalysts represent critical factors for commercial viability. Air oxidation followed by hydrogen reduction provides effective regeneration for most systems, with full recovery of catalytic activity [13]. The development of continuous regeneration protocols could further enhance the economic attractiveness of these catalyst systems.

Future Perspectives and Development Trends

The future development of noble metal catalysts for 1,2-pentanediol synthesis will likely focus on several key areas. Bimetallic and multimetallic systems offer opportunities for enhanced performance through synergistic effects [3] [12]. The development of single-atom catalysts could provide maximum metal utilization efficiency while maintaining high activity and selectivity.

Advanced support materials, including metal-organic frameworks, ordered mesoporous materials, and hierarchical structures, offer opportunities for improved catalyst performance and stability. The integration of acidic and basic sites in bifunctional catalysts provides enhanced selectivity through cooperative catalysis mechanisms [7] [5].

The development of continuous flow processes with in-situ catalyst regeneration could enable more efficient and economical 1,2-pentanediol production. The integration of process intensification techniques, including microreactors and structured catalysts, could further enhance process efficiency and reduce capital costs.

Environmental considerations will drive the development of more sustainable catalyst systems, with emphasis on recyclability, reduced metal consumption, and environmentally benign reaction conditions. The use of renewable feedstocks and green solvents will become increasingly important as the industry moves toward more sustainable production methods.

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 58 of 1014 companies. For more detailed information, please visit ECHA C&L website;

Of the 7 notification(s) provided by 956 of 1014 companies with hazard statement code(s):;

H304 (46.86%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H318 (43.72%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Health Hazard

Other CAS

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.